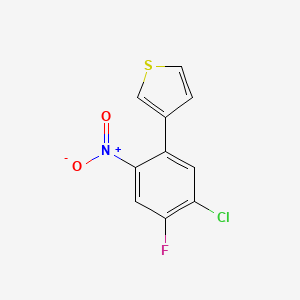

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a heterocyclic compound that contains both a thiophene ring and a substituted phenyl group.

Vorbereitungsmethoden

The synthesis of 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene typically involves the reaction of 5-chloro-4-fluoro-2-nitrobenzene with thiophene under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the aryl halide and the thiophene . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Analyse Chemischer Reaktionen

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the thiophene ring, potentially altering its electronic properties.

Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can be compared to other thiophene derivatives, such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Biologische Aktivität

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClF2N3O2S |

| Molecular Weight | 281.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antitumor properties. A study by Sivaramakarthikeyan et al. demonstrated that thiophene analogues possess the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that thiophene derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of halogen substituents, such as chlorine and fluorine, has been correlated with enhanced antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties. In experimental models, it significantly reduced inflammation markers and exhibited comparable effects to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) .

- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells, thus inhibiting tumor progression .

- Modulation of Signaling Pathways : It may affect various signaling pathways, including those regulating cell proliferation and survival, such as the EGFR pathway .

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines, revealing that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent antitumor activity .

- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Eigenschaften

Molekularformel |

C10H5ClFNO2S |

|---|---|

Molekulargewicht |

257.67 g/mol |

IUPAC-Name |

3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |

InChI |

InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |

InChI-Schlüssel |

YYDZUJVDRBDMNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.